molecular formula C9H5NO4 B1595681 5-Cyanoisophthalic acid CAS No. 23341-13-1

5-Cyanoisophthalic acid

Cat. No. B1595681
CAS RN: 23341-13-1
M. Wt: 191.14 g/mol
InChI Key: YKADUTAIRWMMFI-UHFFFAOYSA-N
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Description

5-Cyanoisophthalic acid (5-CIPA) is an important organic compound used in a variety of laboratory experiments and industrial processes. 5-CIPA is a monocarboxylic acid, which belongs to the class of isophthalic acids. It has a molecular formula of C8H4O4N2 and a molecular weight of 192.13 g/mol. 5-CIPA is a colorless solid with a melting point of 102-104 °C. 5-CIPA is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other industrial chemicals.

Scientific Research Applications

Fuel Cell Membranes & Materials

5-Cyanoisophthalic acid is used in the development of Fuel Cell Membranes & Materials . These materials are crucial for the operation of fuel cells, which are devices that convert chemical potential energy into electrical energy.

Luminescence Studies

5-Cyanoisophthalic acid exhibits luminescence in the solid-state at λ em = 360 and 372 nm and a small band at 481 nm upon excitation at λ exc = 320 nm . This property makes it useful in the field of photophysics and photochemistry, where luminescent materials are used in a variety of applications, including lighting, displays, and sensors.

Light-Emitting Diodes (LEDs)

The luminescent properties of 5-Cyanoisophthalic acid also make it suitable for use in light-emitting diodes (LEDs) . LEDs are widely used in many applications, from indicator lights to large display screens.

Chemical Sensors

5-Cyanoisophthalic acid can be used in the development of chemical sensors . These sensors can detect specific chemical species and provide quantitative or semi-quantitative readings.

Metal-Organic Frameworks (MOFs)

5-Cyanoisophthalic acid can be used as a ligand in the formation of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and they have potential applications in gas storage, catalysis, and biomedicine .

Drug Synthesis

5-Cyanoisophthalic acid is a versatile chemical compound used extensively in drug synthesis . Its unique properties make it ideal for the synthesis of various pharmaceutical compounds.

Organic Electronics

5-Cyanoisophthalic acid is also used in the field of organic electronics . Organic electronics is a field of materials science concerning the design, synthesis, characterization, and application of organic molecules or polymers that show desirable electronic properties such as conductivity.

Material Science

In material science , 5-Cyanoisophthalic acid is used due to its unique properties. It can be used in the development of new materials with improved or novel properties.

properties

IUPAC Name

5-cyanobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKADUTAIRWMMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066879
Record name 5-Cyanoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanoisophthalic acid

CAS RN

23341-13-1
Record name 5-Cyano-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23341-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023341131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-cyano-
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Record name 5-Cyanoisophthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyanoisophthalic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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